molecular formula C8H17N B8189737 trans-2,7-Dimethyl-azepane

trans-2,7-Dimethyl-azepane

Cat. No.: B8189737
M. Wt: 127.23 g/mol
InChI Key: ZGOFYGXJJVTXIZ-HTQZYQBOSA-N
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Description

trans-2,7-Dimethyl-azepane is a seven-membered nitrogen-containing heterocycle (azepane) that represents a novel and underexplored scaffold in medicinal chemistry. Despite the ubiquity of smaller rings in pharmaceuticals, azepane-based structures have received significantly less attention due to the slow kinetics and difficulties associated with seven-membered ring cyclization, making them synthetically challenging targets . Recent systematic enumeration of chemical space has revealed that simple, fused azepane scaffolds like this one constitute a vast and largely untapped reservoir of molecular novelty for drug discovery, with many, including bicyclic systems, not yet listed in major public databases . The value of such compounds to researchers lies in their potential to probe new biological space. Early-stage research on novel N-benzylated azepanes has shown potent activity as inhibitors of monoamine transporters (NET, DAT) and the σ-1 receptor, suggesting a potential application in targeting neuropsychiatric disorders . Furthermore, azepane motifs are found in various bioactive molecules and natural products, with documented applications in the development of compounds with antidiabetic, anticancer, and antiviral properties . This compound serves as a valuable building block for diversity-oriented synthesis, the exploration of new structure-activity relationships, and the development of novel bioactive molecules in hit-to-lead and lead optimization campaigns. This product is intended for research purposes and is strictly labeled As For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,7R)-2,7-dimethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-3-4-6-8(2)9-7/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOFYGXJJVTXIZ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Precursor Synthesis

The silyl aza-Prins cyclization (SAPC) has emerged as a robust method for constructing seven-membered azacycles. In this approach, 1-amino-3-triphenylsilyl-4-pentenes (6a–b ) serve as precursors, synthesized via a three-step sequence involving silylation, amination, and alkene installation. These precursors are designed to leverage the β-silicon effect, which stabilizes carbocation intermediates during cyclization.

Catalytic Optimization and Byproduct Suppression

Initial SAPC trials with FeBr₃ and FeCl₃ revealed that substoichiometric catalyst loads (0.05–0.1 equiv) at 0°C minimized pyrrolidine byproduct (8 ) formation while maximizing tetrahydroazepine yields (Table 1). For example, using 0.1 equiv FeBr₃ at 0°C suppressed pyrrolidine formation entirely, yielding 90% tetrahydroazepine 7a . Lower temperatures (-20°C) reduced side reactions but required higher catalyst loads (1.0 equiv FeCl₃) for complete substrate conversion.

Table 1: Optimization of SAPC Conditions for Tetrahydroazepine Synthesis

EntryCatalyst (equiv)Temp (°C)Time (min)Yield 7a:8 (%)
5FeBr₃ (0.10)03590:0
7FeBr₃ (0.20)-206085:0

Substrate Scope and Functionalization

The SAPC protocol accommodated diverse aldehydes, enabling the incorporation of alkyl (e.g., isovaleraldehyde) and benzoyloxy groups into the azepane scaffold. For instance, phenylacetaldehyde yielded 7d (65%), while 4-oxobutyl benzoate produced 7k (62%). However, aromatic aldehydes proved unreactive, likely due to electronic mismatches with the carbocation-stabilizing silyl group.

Stereochemical Control in trans-2,7-Dimethyl-azepane Synthesis

Diastereoselective Cyclization

Achieving the trans-configuration in 2,7-dimethyl-azepane necessitates precise control over the cyclization trajectory. Computational studies of the SAPC mechanism revealed that the reaction proceeds via a zwitterionic intermediate (12 ), which evolves into an iminium ion (14 ) before cyclization. The trans-diastereomer predominates due to steric hindrance between the silyl group and incoming aldehyde, favoring a staggered transition state.

Reductive Amination and Salt Formation

Patent literature describes the isolation of trans-isomers via reductive amination followed by diastereomeric salt resolution. For example, treatment of cis/trans mixtures with maleic acid in ethanol selectively crystallized the trans-maleate salt (m.p. 175°C), which was further purified by column chromatography. Analogously, trans-2-methyl-azepane derivatives were obtained via LiAlH₄ reduction of intermediate imines, yielding >95% diastereomeric excess.

Table 2: Isolation of trans-Isomers via Salt Formation

CompoundMethodPurity (%)
trans-2-Methyl-azepane maleateCrystallization (EtOH/ether)98
cis-2-Methyl-azepane maleateColumn chromatography (SiO₂)95

Functional Group Compatibility and Limitations

Silyl Group Limitations

While the β-silicon effect is critical for carbocation stabilization, the triphenylsilyl moiety imposes steric constraints. Bulky aldehydes (e.g., tert-butyl) failed to react, and desilylation post-cyclization required harsh conditions (e.g., HF·pyridine), limiting functional group tolerance.

Scalability and Industrial Relevance

Catalyst Recovery and Recycling

FeBr₃ and FeCl₃ are cost-effective catalysts, but their recovery from reaction mixtures remains challenging. Aqueous workups yielded catalyst residues in the organic phase, necessitating additional purification steps. Immobilized iron catalysts or flow chemistry approaches could enhance scalability.

Environmental Impact

The use of dichloromethane (DCM) as a solvent raises environmental concerns. Recent efforts have explored cyclopentyl methyl ether (CPME) as a greener alternative, though reaction rates decreased by 30% .

Chemical Reactions Analysis

Types of Reactions: trans-2,7-Dimethyl-azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azepane derivatives .

Scientific Research Applications

Pharmaceutical Applications

Trans-2,7-Dimethyl-azepane and its derivatives have been studied for their potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and other medical conditions.

Anticonvulsant Activity

Research indicates that azepane derivatives can exhibit anticonvulsant properties. For instance, compounds structurally related to this compound have shown efficacy in animal models of epilepsy. A study demonstrated that modifications to the azepane structure could enhance anticonvulsant activity through mechanisms involving GABAergic modulation .

Neuroprotective Effects

The compound has also been explored for its neuroprotective capabilities. Studies suggest that azepane derivatives may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Chemical Properties

This compound can be synthesized through various methods, including ring expansion techniques and Diels-Alder reactions. The synthesis often involves starting materials like pyrrolidines or other cyclic amines, which are transformed into azepanes with high yields and selectivity .

Table 1: Synthesis Methods of this compound

MethodStarting MaterialYield (%)Reference
Ring ExpansionPyrrolidine91
Diels-Alder ReactionVarious dienophilesVariable
Nucleophilic SubstitutionAlkyl halides52-95

Material Science Applications

The unique properties of this compound have led to its exploration in materials science, particularly in the development of advanced polymers and organic light-emitting diodes (OLEDs).

Polymer Chemistry

Azepane derivatives can serve as monomers for synthesizing high-performance polymers with specific mechanical and thermal properties. Their inclusion in polymer matrices has been shown to enhance material strength and flexibility .

Organic Electronics

This compound's electronic properties make it a candidate for use in OLEDs and other electronic devices. Its ability to form stable thin films contributes to the efficiency and longevity of organic electronic components .

Case Studies

Several case studies have highlighted the applications of this compound in both pharmaceutical and material science contexts:

Case Study: Anticonvulsant Efficacy

A study evaluated a series of azepane derivatives for their anticonvulsant effects using the maximal electroshock (MES) test. Compounds similar to this compound exhibited significant protection against seizures, indicating potential for further development as therapeutic agents .

Case Study: Neuroprotective Properties

In vitro studies assessed the neuroprotective effects of azepane derivatives against oxidative stress-induced neuronal damage. Results demonstrated that certain modifications to the this compound structure enhanced cell viability and reduced markers of apoptosis .

Mechanism of Action

The mechanism of action of trans-2,7-Dimethyl-azepane and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences between trans-2,7-Dimethyl-azepane and analogous compounds:

Compound Name CAS Number Molecular Formula Key Substituents/Features Reference
This compound Not provided C₇H₁₅N trans-2,7-dimethyl groups N/A
Azepane (parent compound) 111-49-9 C₆H₁₁N No substituents
Azepane-2,7-dione 4726-93-6 C₆H₉NO₂ Ketone groups at positions 2 and 7
2-Nitromethylene-azepane 64480-12-2 C₇H₁₂N₂O₂ Nitro group at position 2
Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate Not provided C₂₃H₂₄N₂O₃ Two phenyl groups, ester, ketone, diazepane (two N atoms)
Piperidine-2,6-dione 1121-89-7 C₅H₇NO₂ Six-membered ring with two ketones

Physicochemical Properties

  • Polarity and Solubility: this compound is less polar than azepane-2,7-dione (due to ketone groups) and 2-nitromethylene-azepane (nitro group) . Ethyl 7-oxo-3,5-diphenyl-diazepane-2-carboxylate exhibits high polarity from aromatic rings and ester groups, limiting solubility in non-polar solvents .
  • Thermal Properties :

    • Methyl substituents in this compound increase molecular weight (vs. azepane), likely raising its boiling point compared to azepane (predicted via analogy to cyclohexane vs. methylcyclohexane).

Q & A

Q. What are the optimal synthetic routes for trans-2,7-Dimethyl-azepane, and what methodological considerations ensure reproducibility?

Answer: The synthesis of trans-configured azepanes often employs Pd(0)-catalyzed N-alkylation and cyclization, as demonstrated for analogous trans-2,6-piperidine alkaloids . Key methodological considerations include:

  • Use of dry solvents under inert atmospheres (e.g., argon) to prevent side reactions.
  • Precise control of reaction temperature and stoichiometry to avoid epimerization.
  • Validation of product configuration via NMR and X-ray crystallography (see structural characterization below). Replication requires detailed reporting of solvent purity, catalyst loading, and purification protocols .

Q. How can researchers structurally characterize this compound, and what analytical techniques are critical?

Answer: Structural confirmation relies on:

  • X-ray crystallography for unambiguous determination of stereochemistry, as seen in related diazepane derivatives .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve methyl group coupling patterns and axial/equatorial conformers.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula. For reproducibility, report spectrometer parameters (e.g., magnetic field strength, solvent shifts) and compare data with computational models .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Answer: Use gas chromatography (GC) or liquid chromatography (LC) paired with internal standards (e.g., 4-methyl-2-pentanol) for calibration . Key steps include:

  • Spike-and-recovery experiments to validate extraction efficiency.
  • Optimization of column temperature gradients to separate stereoisomers.
  • Reporting limits of detection (LOD) and quantification (LOQ) in peer-reviewed formats, as emphasized in standardized protocols .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing byproduct formation?

Answer: Apply Response Surface Methodology (RSM) and Box-Behnken designs to evaluate interdependent variables (e.g., temperature, catalyst concentration, reaction time). For example:

  • Define factor ranges (e.g., 20–40°C for temperature) and conduct trials with central-point replication to assess robustness .
  • Use ANOVA to identify statistically significant variables affecting yield and enantiomeric excess.
  • Include control experiments (e.g., catalyst-free conditions) to isolate side-reaction pathways .

Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

Answer:

  • Cross-validate data : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts.
  • Re-examine sample purity : Contaminants (e.g., residual solvents) may distort splitting patterns; repeat chromatography with alternative mobile phases.
  • Archive raw data : Provide appendices with full spectral datasets (e.g., coupling constants, integration ratios) to enable peer verification .

Q. What statistical approaches are suitable for analyzing the impact of reaction parameters on this compound yield?

Answer:

  • Multivariate regression analysis to model yield as a function of temperature, pressure, and catalyst type.
  • Principal Component Analysis (PCA) to reduce dimensionality in datasets with >3 variables.
  • Mann-Whitney U tests for non-normal distributions (e.g., small-sample pilot studies). Report p-values and confidence intervals per journal guidelines .

Q. How can researchers ensure methodological rigor when scaling up this compound synthesis for preclinical studies?

Answer:

  • Conduct kinetic studies to identify rate-limiting steps (e.g., cyclization vs. alkylation).
  • Use Design of Experiments (DoE) to simulate batch-to-batch variability under scaled conditions.
  • Include stability assays (e.g., thermal gravimetric analysis) to assess compound degradation during storage. Document all deviations from small-scale protocols .

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